Magnesium Aspartate Bioavailability: Human Fractional Absorption Data vs. Magnesium Oxide
In a direct head-to-head human study, magnesium aspartate demonstrated significantly higher fractional absorption compared to magnesium oxide. The study measured urinary magnesium excretion as a proxy for bioavailability in normal volunteers receiving approximately 21 mEq/day of test preparations [1].
| Evidence Dimension | Fractional absorption (bioavailability) |
|---|---|
| Target Compound Data | Equivalent high bioavailability (statistically indistinguishable from magnesium chloride and magnesium lactate) |
| Comparator Or Baseline | Magnesium oxide: 4% fractional absorption |
| Quantified Difference | Magnesium aspartate exhibits bioavailability that is significantly higher (greater than 4-fold difference) than magnesium oxide [1]. |
| Conditions | Human volunteers; 21 mEq/day oral dose; bioavailability assessed by increment of urinary magnesium excretion. |
Why This Matters
This quantitative difference directly informs procurement decisions for formulations where achieving clinically meaningful magnesium repletion is critical, as oxide-based products require substantially higher elemental doses or may fail to achieve therapeutic targets.
- [1] M. Firoz and M. Graber, 'Bioavailability of US commercial magnesium preparations', Magnes Res, vol. 14, no. 4, pp. 257–262, Dec. 2001. View Source
